3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid
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Overview
Description
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, thiocarbamoyl groups, and carboxyethylsulfanyl chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid involves multiple steps. One common method includes the reaction of piperazine with thiocarbamoyl chloride to form an intermediate compound. This intermediate is then reacted with 2-carboxyethylsulfanylcarbothioyl chloride under controlled conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: A buffering agent used in biological and biochemical research.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor explored for Alzheimer’s disease treatment.
Uniqueness
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
CAS No. |
81468-03-3 |
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Molecular Formula |
C12H20N4O4S4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N4O4S4/c17-9(18)1-7-23-11(21)13-15-3-5-16(6-4-15)14-12(22)24-8-2-10(19)20/h1-8H2,(H,13,21)(H,14,22)(H,17,18)(H,19,20) |
InChI Key |
JVGGYIFBJYMGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1NC(=S)SCCC(=O)O)NC(=S)SCCC(=O)O |
Origin of Product |
United States |
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